molecular formula C13H11ClMg B15094180 (Diphenylmethyl)magnesium chloride

(Diphenylmethyl)magnesium chloride

Cat. No.: B15094180
M. Wt: 226.98 g/mol
InChI Key: DACRXMIYAGNEHP-UHFFFAOYSA-M
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Description

(Diphenylmethyl)magnesium chloride is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are quintessential tools in synthetic organic chemistry, widely recognized for their ability to act as potent carbon nucleophiles. Consequently, this compound serves as a versatile building block for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including diphenylmethyl derivatives and other structurally intricate compounds essential in pharmaceutical and materials science research. Beyond its classical synthetic applications, (Diphenylmethyl)magnesium chloride holds significant research value in the development of next-generation energy storage systems. It is investigated as a potential electrolyte component for magnesium-ion batteries (MIBs). MIBs are considered a promising alternative to lithium-ion batteries due to magnesium's high natural abundance, theoretical capacity, and improved safety, as magnesium metal is less prone to forming dangerous dendrites . Research into phenyl-based magnesium chloride complexes, such as those in phenyl complex electrolyte (PhMgCl–AlCl3/THF), has demonstrated highly reversible magnesium deposition and wide voltage windows, highlighting the utility of such organomagnesium structures in advanced battery electrochemistry . The mechanism of action for this reagent involves the nucleophilic diphenylmethyl carbanion attacking electrophilic centers, such as carbonyl carbons in aldehydes, ketones, or carbon dioxide. In the context of magnesium batteries, the chloride anion in such Grignard complexes plays a critical role in stabilizing magnesium ion coordination and facilitating reversible electrodeposition . (Diphenylmethyl)magnesium chloride is typically supplied in a solution such as tetrahydrofuran (THF). As a highly reactive organometallic compound, it is moisture-sensitive and reacts violently with water and protic solvents, releasing flammable gases. It must be handled under an inert atmosphere like argon or nitrogen using standard Schlenk-line or glovebox techniques. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H11ClMg

Molecular Weight

226.98 g/mol

IUPAC Name

magnesium;[(Z)-cyclohexa-2,4-dien-1-ylidenemethyl]benzene;chloride

InChI

InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1

InChI Key

DACRXMIYAGNEHP-UHFFFAOYSA-M

Isomeric SMILES

[CH-]\1C=CC=C/C1=C\C2=CC=CC=C2.[Mg+2].[Cl-]

Canonical SMILES

[CH-]1C=CC=CC1=CC2=CC=CC=C2.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Diphenylmethyl)magnesium chloride is commonly prepared by the reaction of diphenylmethane with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

C6H5CH2C6H5+MgC6H5CHMgClC6H5\text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{CHMgCl}\text{C}_6\text{H}_5C6​H5​CH2​C6​H5​+Mg→C6​H5​CHMgClC6​H5​

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and utility of (diphenylmethyl)magnesium chloride are best understood through comparison with structurally related organomagnesium and aryl halide compounds. Below is a detailed analysis:

Structural and Reactivity Comparisons

2.1.1. 3,5-Dimethoxybenzylmagnesium Chloride
  • Structure : Features electron-donating methoxy groups at the 3,5-positions of the benzyl ring.
  • Reactivity : Enhanced nucleophilicity compared to (diphenylmethyl)magnesium chloride due to the electron-rich aromatic system. This makes it more effective in reactions requiring electrophilic aromatic substitution or additions to carbonyl groups.
  • Applications : Widely used in pharmaceutical intermediates where electron-donating substituents direct regioselectivity .
2.1.2. Benzylmagnesium Chloride (C₆H₅CH₂MgCl)
  • Structure : Lacks phenyl substituents on the methyl carbon.
  • Reactivity : Less sterically hindered, leading to faster reaction kinetics in standard Grignard reactions (e.g., additions to aldehydes). However, it is less effective in stabilizing low-coordination-state metal catalysts.
  • Applications : General-purpose reagent for synthesizing primary alcohols and alkanes.
2.1.3. Diphenylmethyl Bromide (C₆H₅)₂CHBr
  • Structure : The halogenated precursor to (diphenylmethyl)magnesium chloride.
  • Reactivity : Undergoes elimination reactions less readily compared to simpler benzyl halides (e.g., benzyl chloride) due to steric hindrance. This limits its utility in forming free carbenes but makes it a stable precursor for Grignard synthesis .
  • Applications: Key starting material for preparing sterically bulky organomagnesium reagents.

Research Findings

  • Steric Effects : The diphenylmethyl group in (diphenylmethyl)magnesium chloride prevents side reactions in catalytic systems by blocking undesired coordination sites on metals. This property is critical in asymmetric catalysis .
  • Electronic Effects : Unlike 3,5-dimethoxybenzylmagnesium chloride, the absence of electron-donating groups in (diphenylmethyl)magnesium chloride limits its use in reactions requiring charge stabilization (e.g., SNAr reactions) .
  • Comparative Stability : Diphenylmethyl bromide exhibits greater stability than its magnesium chloride derivative, which decomposes rapidly upon exposure to moisture or air .

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